molecular formula C13H13FN2O3 B5537606 5-(3-fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(3-fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5537606
M. Wt: 264.25 g/mol
InChI Key: YTCOMKVHLFVVKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization reactions of hydrazides and carboxylic acids or their derivatives. Specifically, the synthesis involves steps such as esterification, hydrazinolysis, and cyclization under controlled conditions to ensure the formation of the desired oxadiazole ring. The synthesis process is crucial for producing high-purity compounds for further study (Dinesha et al., 2016).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, often complemented by X-ray crystallography for precise structural determination. These techniques allow for the elucidation of the compound's spatial configuration, functional groups, and molecular interactions, providing insights into its chemical behavior and potential biological activity (Jiang et al., 2012).

Chemical Reactions and Properties

Oxadiazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the ring and the reaction conditions. Their chemical properties are influenced by the oxadiazole ring, which can affect electron distribution and reactivity. The presence of functional groups like fluoro and methoxy also plays a significant role in determining their chemical behavior, influencing aspects like solubility, stability, and reactivity (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting point, solubility, and crystallinity, are critical for their application in drug formulation. These properties can be influenced by the compound's molecular structure and substituents, impacting its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is essential for designing compounds with desirable absorption, distribution, metabolism, and excretion (ADME) characteristics (Dhonnar et al., 2021).

Chemical Properties Analysis

The chemical properties of 5-(3-fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, such as acidity, basicity, and reactivity towards various reagents, are influenced by its functional groups and oxadiazole core. These properties are crucial for understanding the compound's mechanism of action, stability under physiological conditions, and interaction with biological targets. Research into these properties helps in assessing the compound's potential as a pharmacological agent and its suitability for drug development (Al-Abdullah et al., 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed novel series of oxadiazole derivatives, including compounds related to "5-(3-fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole," demonstrating significant antimicrobial and antitubercular activities. These compounds were synthesized through reactions involving isoxazole-3-carbohydrazide with different substituted acids, followed by characterization and biological activity tests. The antimicrobial effectiveness was particularly notable against strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain compounds showing potent antitubercular properties against M. tuberculosis H37Rv. Molecular docking studies supported these findings by illustrating the mode of inhibition against targeted enzymes (Shingare et al., 2018).

Antimicrobial and Antifungal Agents

Another study focused on the synthesis of new oxadiazole derivatives as anti-inflammatory, analgesic, and antimicrobial agents. This research involved creating compounds that showed promising anti-inflammatory and analgesic activities, along with significant antibacterial and antifungal effects. The process included regioselective N-alkylation and functionalization with substituted benzenesulfonyl chlorides. The synthesized compounds were characterized and tested for their in vivo and in vitro activities, highlighting their potential as pharmaceutical agents (Ramaprasad et al., 2013).

Optical and Electronic Applications

Research into the optical and electronic applications of oxadiazole derivatives has also been conducted. A study on the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles containing 2-fluoro-4-methoxy phenyl showed these compounds could have potential applications in optoelectronics. The study used open-aperture z-scan experiments to measure optical nonlinearity, indicating that certain derivatives behave as optical limiters at specific wavelengths, making them suitable for use in optical devices (Chandrakantha et al., 2011).

Cytotoxic Evaluation for Cancer Research

Further investigations have explored the anticancer properties of 1,3,4-oxadiazole derivatives. Novel derivatives containing the 5-phenyl thiophene moiety were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HepG2, Caco-2, and PANC-1. This research highlights the potential of these compounds as candidates for anticancer drug development, with specific derivatives showing moderate to significant cytotoxicity against targeted cancer cells (Adimule et al., 2014).

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-17-11-3-2-8(6-10(11)14)13-15-12(16-19-13)9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCOMKVHLFVVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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